molecular formula C34H54O2S2 B597257 4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1321590-78-6

4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene

Cat. No. B597257
M. Wt: 558.924
InChI Key: KXMWEJMSZOOOGR-UHFFFAOYSA-N
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Description

“4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene” is a chemical compound with the molecular formula C34H54O2S2 . It is used in the formation of a panchromatic sensitizer for dye-sensitized solar cells .


Molecular Structure Analysis

This compound has a symmetric and planar conjugated structure . This structure enables better π-π stacking and good electron delocalization, which encourages charge transport .


Chemical Reactions Analysis

The compound has been used in the fabrication of organic photovoltaics (OPVs) with blended active layers .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 741.4±70.0 °C . It appears as a powder to crystal form and can vary in color from white to orange to green .

Scientific Research Applications

  • Electrochromic Properties : A study by Xu, Zhao, and Fan (2015) discusses the synthesis of a conjugated polymer PBTB, incorporating 4,8-bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene, which exhibited reversible electrochromic properties with multi-colored display and high coloration efficiency. This indicates potential applications in electrochromic devices (Xu, Zhao, & Fan, 2015).

  • Photovoltaic Performance : Yin et al. (2016) found that 4,8-bis(5-alkyl-2-thienyl)benzo[1,2-b:4,5-b']dithiophene-based molecules, when used in organic solar cells, showed improved power conversion efficiency with longer oligothiophene π-bridges, highlighting its role in enhancing solar cell performance (Yin et al., 2016).

  • Electron Donor to Electron Acceptor Transformation : Pappenfus et al. (2014) demonstrated that benzo[1,2-b:4,5-b']dithiophenes, when oxidized, transform from electron donors to electron acceptors, indicating their utility in a range of electronic applications (Pappenfus et al., 2014).

  • Solar Cells Enhancement with Gate Bias : Zhou et al. (2016) designed solar cells incorporating poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7) and found that applying a gate bias significantly enhanced the power conversion efficiency, suggesting a novel approach to improve solar cell performance (Zhou et al., 2016).

  • Organic Photovoltaic Polymers : He et al. (2015) explored the effect of single-atom substitution (S for Se) in molecules based on 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene, showing how these subtle changes can significantly affect the photovoltaic performance of organic solar cells (He et al., 2015).

Safety And Hazards

The compound is classified under GHS06 and GHS09 hazard classes . It has hazard statements H300+H310+H330-H410 and several precautionary statements including P501-P273-P260-P270-P262-P271-P264-P280-P284-P391-P361+P364-P301+P310+P330-P302+P352+P310-P304+P340+P310-P403+P233-P405 . It is classified under UN 3146 6.1/PG I for transport .

Future Directions

The compound has been used in the fabrication of organic photovoltaics (OPVs), suggesting potential applications in the field of renewable energy . The incorporation of a low-band-gap unit into the benzo[1,2-b:4,5-b’]dithiophene unit could potentially result in a red-shifted absorption due to its electron-rich properties .

properties

IUPAC Name

4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O2S2/c1-5-9-13-15-19-27(17-11-7-3)25-35-31-29-21-23-38-34(29)32(30-22-24-37-33(30)31)36-26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMWEJMSZOOOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene

Citations

For This Compound
11
Citations
MJ Kim, JH Kim, JJ Ahn, DH Hwang - Dyes and Pigments, 2016 - Elsevier
A new quinoxaline-based electron-accepting building block with thieno[3,2-b]thiophene side chains was synthesized and copolymerized with the alkoxy-substituted benzodithiophene (…
Number of citations: 16 www.sciencedirect.com
OO Adegoke, IH Jung, M Orr, L Yu… - Journal of the American …, 2015 - ACS Publications
Four new low-bandgap electron-accepting polymerspoly(4,10-bis(2-butyloctyl)-2-(2-(2-ethylhexyl)-1,1-dioxido-3-oxo-2,3-dihydrothieno[3,4-d]isothiazol-4-yl)thieno[2′,3′:5,6]pyrido[3,…
Number of citations: 41 pubs.acs.org
A Nitti, F Debattista, L Abbondanza… - Journal of Polymer …, 2017 - Wiley Online Library
We present the synthesis and characterization of a new family of perfectly alternating conjugated polymers, obtained through different methodologies (Stille, Direct Arylation, and Horner…
Number of citations: 23 onlinelibrary.wiley.com
Y Ma, P Wang, W Lin, W Wang, D Cai… - Chemical Engineering …, 2022 - Elsevier
Although ladder-type heteroarene building blocks without sp 3 -hybridized bridging atoms have been widely used for the synthesis of polymer donors, they have rarely been applied for …
Number of citations: 6 www.sciencedirect.com
HD Pham, TCJ Yang, SM Jain… - Advanced Energy …, 2020 - Wiley Online Library
There has been considerable progress over the last decade in development of the perovskite solar cells (PSCs), with reported performances now surpassing 25.2% power conversion …
Number of citations: 236 onlinelibrary.wiley.com
이지현 - 2016 - repository.pknu.ac.kr
Figure I-5. Device architecture for (a) planar-heterojunction (PHJ) and (b) bulk-heterojunction solar cells (BHJ) Figure III-1. Thermogravimetric analysis of polymers Figure III-2. UV-vis …
Number of citations: 0 repository.pknu.ac.kr
ACB Rodrigues, A Eckert, J Pina, U Scherf… - Materials …, 2021 - pubs.rsc.org
Three new copolymers based on bay-annulated indigo (BAI) building blocks were synthesized through Stille-type cross-coupling reactions, alternating the electron-deficient BAI units …
Number of citations: 5 pubs.rsc.org
TP Vo, MH Chua, SJ Ang, KLO Chin, XYD Soo… - Polymer …, 2022 - pubs.rsc.org
A new pyrrolo[3,4-c]pyridine-1,2-dione (PPyD) electron acceptor was synthesized via the Diels Alder reaction between N-alkyl maleimide dienophile and 1,2,4-triazine moieties. PPyD …
Number of citations: 3 pubs.rsc.org
HD Pham, L Xianqiang, W Li, S Manzhos… - Energy & …, 2019 - pubs.rsc.org
In the last few years, organic–inorganic halide perovskites (OIHP) have gained significant attention in the optoelectronics community and become one of the most popular research …
Number of citations: 179 pubs.rsc.org
Z Ding - 2014 - ora.ox.ac.uk
A process has been developed to make the dielectric layer for organic thin-film transistors (OTFTs) in a roll-to-roll vacuum web coater environment. This dielectric layer combined with …
Number of citations: 2 ora.ox.ac.uk

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